4-Quinuclidinyl vs. 3-Quinuclidinyl Benzamides: Divergent Pharmacological Activity Profiles
Patent EP 0202062 explicitly distinguishes 4-quinuclidinyl benzamides from prior-art 3-quinuclidinyl benzamides (e.g., those in GB 2125398A and EP-A-99789). The 3-quinuclidinyl compounds are characterized as serotonin M-antagonists (5-HT3), whereas the newly discovered 4-quinuclidinyl benzamides are described as having 'good gastro-intestinal motility enhancing activity and also anti-emetic activity' [1]. While quantitative Ki or ED50 values for CAS 62190-15-2 specifically are not publicly disclosed in the patent, a structurally related 4-quinuclidinyl benzamide (Example compound) demonstrated an ED50 of 9 mg/kg i.d. in a ferret/dog emesis model [2], providing a quantitative benchmark for the 4-quinuclidinyl subclass. This contrasts with the prototypical 3-quinuclidinyl 5-HT3 antagonist profile where activity resides in the (R)-enantiomer with Ki values as low as 0.15 ± 0.05 nM at the 5-HT3 receptor [3].
| Evidence Dimension | Primary pharmacological activity |
|---|---|
| Target Compound Data | Gastric motility enhancing; anti-emetic (4-quinuclidinyl subclass); specific quantitative data for CAS 62190-15-2 not publicly available |
| Comparator Or Baseline | 3-Quinuclidinyl benzamides: 5-HT3 serotonin M-antagonist; (R)-enantiomer Ki = 0.15 ± 0.05 nM at 5-HT3 [3] |
| Quantified Difference | Qualitative divergence in therapeutic indication (gastric prokinetic vs. 5-HT3 antagonist); representative 4-quinuclidinyl ED50 = 9 mg/kg i.d. for emesis [2] |
| Conditions | Patent disclosure; 5-HT3 binding assay using [3H]-radioligand for 3-quinuclidinyl comparator; ferret/dog emesis model for 4-quinuclidinyl benchmark |
Why This Matters
For research programs targeting gastrointestinal motility or non-5-HT3-mediated anti-emesis, the 4-quinuclidinyl substitution confers a mechanistically distinct profile that cannot be replicated by 3-quinuclidinyl analogs.
- [1] EP 0202062 A1 – Substituted benzamides having gastric motility enhancing activity. European Patent Office, 1986. View Source
- [2] Heterocyclic Building Blocks – Quinuclidine. Reference of 120570-05-0, benzamide quinuclidinyl serotonin receptor antagonist; antiemetic quinuclidinyl benzamide, ED50 value 9 mg/kg i.d. View Source
- [3] Langlois M, Soulier JL, Rampillon V, Gallais C, Brémont B, Shen S, Yang D, Giudice A, Sureau F. Derivatives of quinuclidine as 5-HT3 receptor antagonists: influence of an additional carbonyl group on the recognition of chirality by the receptor. Bioorg Med Chem Lett. 2001;11(10):1241-1244. View Source
